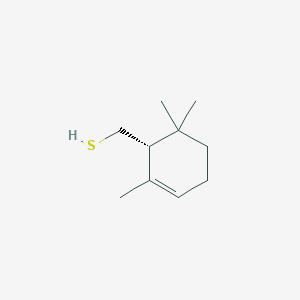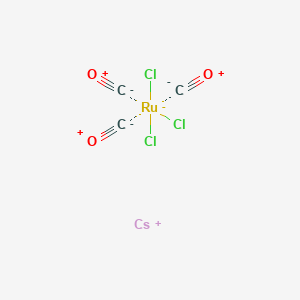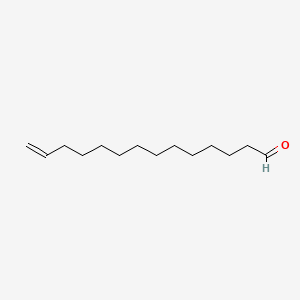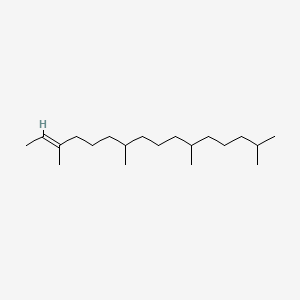
3,7,11,15-Tetramethyl-2-hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytene-2 is a singly unsaturated isoprenoid alkane derived from phytane. It is a clear, colorless liquid at room temperature and is commonly found as a functional group in various biologically important molecules such as chlorophyll, tocopherol (vitamin E), and phylloquinone (vitamin K1)
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.
Industrial Production Methods
Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.
Chemical Reactions Analysis
Types of Reactions
Phytene-2 undergoes several types of chemical reactions, including:
Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.
Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.
Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and acids.
Reduction: Phytane.
Substitution: Halogenated derivatives of phytene-2.
Scientific Research Applications
Phytene-2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.
Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.
Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.
Mechanism of Action
Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.
Comparison with Similar Compounds
Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.
Similar Compounds
Phytane: A fully saturated isoprenoid alkane derived from phytol.
Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.
Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .
Properties
CAS No. |
2437-93-6 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(E)-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
InChI Key |
XZJQZWIDAHFTHV-CNHKJKLMSA-N |
Isomeric SMILES |
C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
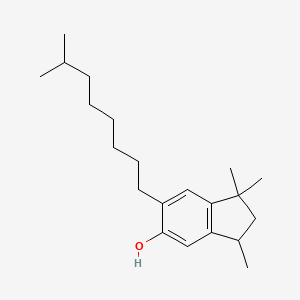
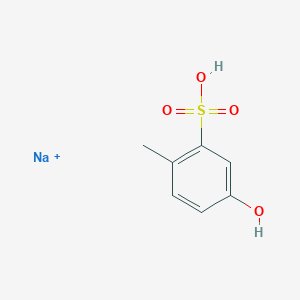
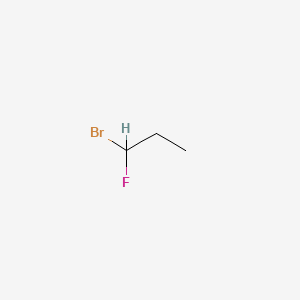
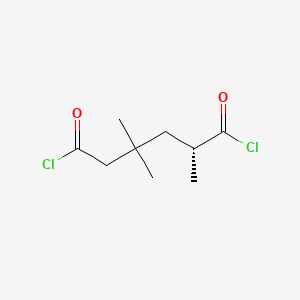

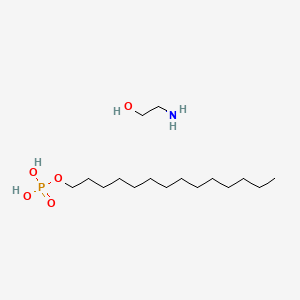
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
